Fenoldopam Hydrobromide

説明

Contextualizing Fenoldopam Hydrobromide as a Dopamine Receptor Agonist

This compound is a selective and peripherally acting dopamine D1 receptor agonist. nih.govcapes.gov.brresearchgate.net Its mechanism of action is centered on the stimulation of these specific dopamine receptors, which are prevalent in various arterial beds, including the renal, mesenteric, and coronary arteries. ontosight.aimdpi.com This targeted agonism at D1 receptors initiates a cascade of events, most notably the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). wikipedia.orgpatsnap.com The subsequent rise in cAMP results in the relaxation of vascular smooth muscle, causing vasodilation and a reduction in systemic vascular resistance. ontosight.aiwikipedia.org

Unlike the endogenous catecholamine dopamine, fenoldopam exhibits high selectivity for the D1 receptor. nih.gov It possesses minimal to no significant activity at dopamine D2 receptors or at alpha- and beta-adrenergic receptors. mdpi.comnih.gov This selectivity is a key feature of its pharmacological profile, contributing to its specific therapeutic effects. The biological activity of fenoldopam is attributed to its R-isomer, which demonstrates a significantly higher affinity for D1-like receptors compared to the S-isomer. nih.gov

Evolution of Research on this compound in Cardiovascular and Renal Physiology

The development and investigation of fenoldopam have a history rooted in the search for a novel antihypertensive agent with a unique mechanism of action. oup.com Initially synthesized by SmithKline & French, the intravenous formulation of fenoldopam showed promise due to its rapid onset and predictable dose-response. oup.com After further clinical trials, it received FDA approval in 1997 for the parenteral treatment of severe hypertension. wikipedia.orgoup.com

Early research in the 1980s focused on its systemic and regional hemodynamic effects in patients with essential hypertension. ahajournals.org These studies demonstrated that fenoldopam effectively lowered blood pressure by reducing total peripheral resistance, accompanied by an increase in cardiac index and stroke volume. ahajournals.org A notable finding from this initial research was the significant increase in renal blood flow, which sparked interest in its potential renal-protective properties. ahajournals.org

Subsequent research delved deeper into the renal effects of fenoldopam. Studies in both normotensive and hypertensive individuals confirmed its ability to induce renal vasodilation, leading to increased renal blood flow and promoting diuresis and natriuresis. nih.govnih.gov This renal-enhancing effect is mediated by the stimulation of D1 receptors on the renal tubules and vasculature, causing vasodilation of both afferent and efferent arterioles. mdpi.com

The potential of fenoldopam to preserve renal function in various clinical settings became a major focus of investigation. Researchers explored its use in preventing or mitigating acute kidney injury (AKI), a common and serious complication in settings like cardiac surgery. mdpi.com While some studies and meta-analyses suggested a benefit in reducing the incidence of AKI and the need for renal replacement therapy, other large-scale randomized trials did not demonstrate a significant protective effect, leading to a mixed body of evidence. mdpi.comahajournals.org

Throughout its evolution, comparative studies have often benchmarked fenoldopam against other potent vasodilators, such as sodium nitroprusside. aafp.orgahajournals.org These trials have highlighted fenoldopam's distinct advantage of enhancing or maintaining renal function while effectively lowering blood pressure. aafp.orgnih.gov

Data on Fenoldopam's Effects

The following tables summarize key findings from various research studies on the cardiovascular and renal effects of fenoldopam.

Table 1: Cardiovascular Effects of Fenoldopam

| Parameter | Effect | Research Finding |

| Mean Arterial Pressure | Decrease | A 13% reduction was observed in patients with essential hypertension after a single dose. ahajournals.org |

| Total Peripheral Resistance | Decrease | The reduction in blood pressure is primarily mediated by a fall in total peripheral resistance. ahajournals.org |

| Cardiac Index | Increase | An increase in cardiac index was noted alongside the fall in peripheral resistance. ahajournals.org |

| Heart Rate | Increase | A small, dose-dependent increase in heart rate can occur. ahajournals.orgnih.gov |

Table 2: Renal Effects of Fenoldopam

| Parameter | Effect | Research Finding |

| Renal Blood Flow | Increase | Increases renal blood flow by 30-40% at therapeutic doses. mdpi.com |

| Glomerular Filtration Rate (GFR) | Increase or Maintenance | Enhances GFR by 15-20%. mdpi.com |

| Urine Output | Increase | Promotes diuresis. nih.gov |

| Sodium Excretion (Natriuresis) | Increase | Promotes natriuresis. nih.gov |

| Renal Vascular Resistance | Decrease | Significantly reduces renal vascular resistance. nih.gov |

特性

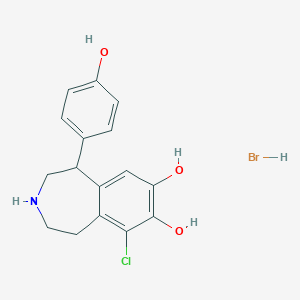

IUPAC Name |

9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3.BrH/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;/h1-4,7,13,18-21H,5-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGOSRLTVBPLCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67227-56-9 (Parent) | |

| Record name | Fenoldopam hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID501017273 | |

| Record name | Fenoldopam monohydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67287-54-1 | |

| Record name | 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67287-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenoldopam hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoldopam monohydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2,3,4,5-tetrahydro-7,8-dihydroxy-1-(4-hydroxyphenyl)-1H-3-benzazepinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOLDOPAM HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BQI8R8GEM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Basic Research Questions

Q. What experimental models are recommended for studying the renal protective mechanisms of Fenoldopam Hydrobromide?

- Methodological Answer :

- In vitro models : Use human renal proximal tubule cells to measure intracellular cAMP levels via DetectX Direct cAMP assays, normalized to protein concentration (BCA assay) .

- Clinical trials : Focus on pediatric patients undergoing cardiac surgery, using biomarkers like urinary neutrophil gelatinase-associated lipocalin (NGAL) and cystatin C to assess acute kidney injury (AKI) risk .

- Animal studies : Employ hypertensive mouse models to evaluate dopamine receptor (D5) dysfunction and blood pressure modulation .

Q. What are the standard biomarkers for assessing this compound’s efficacy in renal protection?

- Methodological Answer :

- Primary biomarkers : Urinary NGAL and cystatin C levels, validated in pediatric cardiac surgery cohorts. NGAL levels at ICU arrival and 12 hours post-ICU are critical timepoints .

- Secondary endpoints : Serum creatinine changes in contrast-induced nephropathy (CIN) prevention trials, though these may lack sensitivity compared to NGAL .

Q. How should researchers design a pharmacokinetic study for this compound enantiomers?

- Methodological Answer :

- Chiral analysis : Use gas chromatography with (S)- and (R)-enantiomer separation after derivatization with chiral reagents (e.g., GITC). Validate recovery rates (≥89%) and detection limits (0.5 ng/mL) in human plasma .

- Sample preparation : Avoid non-specific binding by copious PBS washing and ensure linear quantification across 0.5–50 ng/mL ranges .

Advanced Research Questions

Q. How can conflicting clinical outcomes for this compound’s efficacy in AKI prevention be reconciled?

- Methodological Answer :

- Key factors :

Patient stratification : Ricci et al. (2014) showed efficacy in pediatric cohorts with pre-surgical AKI risk, while Stone et al. (2018) found no benefit in unstratified adult populations .

Biomarker selection : NGAL and cystatin C may detect early AKI better than serum creatinine .

- Recommendation : Use risk-stratified randomization and prioritize NGAL as a primary endpoint in future trials.

Q. What experimental protocols are required to investigate this compound’s non-competitive antagonism at 5-HT2 receptors?

- Methodological Answer :

- Vascular tissue assays : Pre-incubate arterial tissue with Fenoldopam (10–100 µM) and measure rightward shifts in 5-HT dose-response curves.

- Data interpretation : Use Schild analysis to estimate pA2 values, noting non-competitive inhibition via reduced maximum agonist response (e.g., 5-HT) .

Q. How can researchers optimize chiral purity assessment in this compound formulations?

- Methodological Answer :

- Chromatographic validation : Ensure baseline separation of (S)- and (R)-enantiomers using GITC derivatization. Address trailing shoulder interference in (S)-enantiomer peaks via column optimization .

- Quality control : Validate recovery rates (≥89%) and linearity (R² ≥ 0.999) using weighted regression (1/y) .

Data Contradiction Analysis Table

Key Methodological Takeaways

- Enantiomer-specific analysis is critical due to differential receptor binding and metabolic profiles .

- Risk stratification (e.g., pre-surgical AKI risk) enhances clinical trial sensitivity .

- Non-competitive receptor interactions require Schild analysis for accurate pharmacodynamic modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。